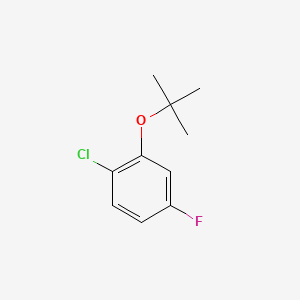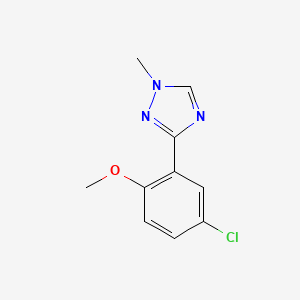
Dimethyl 2-(4-Methyl-3-nitro-2-pyridyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32202804 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allow it to participate in a wide range of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32202804 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of specific precursors under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD32202804 is scaled up using large reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies, such as automated control systems, ensures consistent quality and safety during production.
化学反応の分析
Types of Reactions
MFCD32202804 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD32202804 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in the presence of a catalyst and under controlled temperatures to achieve the desired product.
Major Products Formed
The major products formed from the reactions of MFCD32202804 depend on the type of reaction and the reagents used. For instance, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
MFCD32202804 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: MFCD32202804 is investigated for its therapeutic potential in treating various diseases, including its role as an active ingredient in pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of MFCD32202804 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
特性
分子式 |
C11H12N2O6 |
|---|---|
分子量 |
268.22 g/mol |
IUPAC名 |
dimethyl 2-(4-methyl-3-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C11H12N2O6/c1-6-4-5-12-8(9(6)13(16)17)7(10(14)18-2)11(15)19-3/h4-5,7H,1-3H3 |
InChIキー |
VNFOIAASLGVFHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)










